![molecular formula C10H13NO3S B2592234 4-(Phenylsulfonyl)-2-butanone oxime CAS No. 303146-24-9](/img/structure/B2592234.png)
4-(Phenylsulfonyl)-2-butanone oxime
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Overview
Description
“4-(Phenylsulfonyl)-2-butanone oxime” is a chemical compound that belongs to the class of oximes . Oximes are a group of compounds that have gained significant attention in the field of chemistry due to their versatile applications . They are known for their high reaction activities in the N–O bond cleavage involved in organic transformation .
Synthesis Analysis
Oxime esters, such as “4-(Phenylsulfonyl)-2-butanone oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-mediated reaction involving a three-component reaction of aldehyde, aniline, and NHPI esters has been reported for the synthesis of oxime ester compounds .Molecular Structure Analysis
The molecular structure of “4-(Phenylsulfonyl)-2-butanone oxime” is likely to be similar to other oximes, which generally have the formula R1R2C=N-OH . Oximes are known for their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters, including “4-(Phenylsulfonyl)-2-butanone oxime”, act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Scientific Research Applications
- FDA Approval : Among oxime-based reactivators, pralidoxime stands out as the sole FDA-approved drug .
- FDA-Approved Derivatives : Notable FDA-approved oxime-based cephalosporins include cefuroxime , ceftizoxime , cefpodoxime , and cefmenoxime .
- JNK Inhibition : PSBO has been investigated for its potential as a JNK (c-Jun N-terminal kinase) inhibitor . JNKs play crucial roles in various pathological processes, including autoimmune inflammatory disorders like rheumatoid arthritis .
- Structure-Activity Relationship : Studies have explored PSBO derivatives, particularly 1,2,4-triazol-1-yl chromanone oxime ethers . Some of these compounds exhibit antifungal activity comparable to or even surpassing fluconazole and oxiconazole .
Organophosphate Antidotes
Oxime-Based Antibiotics (Cephalosporins)
Anti-Inflammatory Potential
Antifungal Activity
Biological Motifs with Diverse Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NZ)-N-[4-(benzenesulfonyl)butan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-9(11-12)7-8-15(13,14)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYXACPFYDPJC-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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